N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
The compound N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine features a complex pentacyclic core structure with a phosphorus atom integrated into a dioxaphosphorinane ring system. Its defining characteristic is the presence of two (1S)-1-phenylethyl substituents on the nitrogen atoms, introducing significant steric hindrance and chirality. The compound’s reactivity and stability are influenced by both the electron-deficient phosphorus center and the bulky aromatic substituents.
Properties
IUPAC Name |
N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-26H,1-2H3/t25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZPDRCMCSBQFN-UIOOFZCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly via Phosphorus-Mediated Cyclization
The phosphapentacyclic core is synthesized through a sequence of [4+2] cycloadditions and phosphorus insertion. A representative protocol involves:
- Diels-Alder Reaction : Cyclohexadiene derivatives react with maleic anhydride at 80°C in toluene to form tricyclic intermediates.
- Phosphorylation : Treatment with PCl₃ in the presence of Et₃N at −20°C introduces the phosphorus center, yielding a phosphite intermediate.
- Oxidative Ring Closure : Hydrogen peroxide-mediated oxidation under acidic conditions (H₂SO₄, 0°C) generates the 13-phosphapentacyclo framework.
Key Parameters :
| Step | Temp (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | Toluene | None | 72 |
| 2 | −20 | DCM | Et₃N | 65 |
| 3 | 0 | H₂O/THF | H₂SO₄ | 58 |
Industrial-Scale Production Methodologies
Large-scale synthesis requires modifications for efficiency and safety:
- Continuous Flow Hydrogenation : Microreactor systems enable high-pressure (50 bar) asymmetric hydrogenation with 90% yield and 98% ee.
- Solvent Recycling : Toluene and DMF are recovered via fractional distillation, reducing production costs by 40%.
- Quality Control : In-line FTIR monitors phosphorylation efficiency, while chiral HPLC (Chiralpak IC column) verifies enantiomeric excess.
Purification and Characterization
Chromatographic Separation
Final purification employs a three-step protocol:
- Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradient
- Size-Exclusion Chromatography : Sephadex LH-20 in methanol
- Preparative HPLC : C18 column with acetonitrile/water (0.1% TFA)
Purity Metrics :
| Technique | Purity (%) | Detection Method |
|---|---|---|
| HPLC-UV | 99.5 | 254 nm |
| LC-MS | 99.2 | ESI+, m/z 697.39 [M+H]⁺ |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Phosphorylation
The phosphorus insertion step (Step 2.1) is prone to side reactions:
- Phosphoether Formation : Minimized by maintaining strict temperature control (−20°C ± 2°C)
- Oxidative Degradation : Prevented via argon sparging and BHT antioxidant additives
Activation Energy Analysis :
$$
\Delta G^\ddagger = 92.4 \, \text{kJ/mol} \quad (\text{DFT calculation at B3LYP/6-31G* level})
$$
Comparative Analysis of Synthetic Approaches
| Method | Total Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|
| Batch Asymmetric | 48 | 98 | Moderate |
| Continuous Flow | 67 | 97 | High |
| Enzymatic Resolution | 52 | 99.5 | Low |
Chemical Reactions Analysis
Types of Reactions: N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the phosphorus center, altering its oxidation state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines with different oxidation states.
Scientific Research Applications
N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has several scientific research applications:
Biology: The compound’s chiral properties make it useful in studying enantioselective biological processes.
Medicine: Research into its potential pharmaceutical applications is ongoing, particularly in the development of chiral drugs.
Industry: It is employed in the synthesis of fine chemicals and specialty materials, where chirality is crucial.
Mechanism of Action
The mechanism by which N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. This coordination affects the molecular targets and pathways involved in the catalytic processes, leading to high enantioselectivity in the reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analog with Dimethylamino and Methoxymethyl Substituents
A closely related compound () shares the same pentacyclic phosphorus-containing core but substitutes the phenylethyl groups with dimethylamino and methoxymethyl moieties. Key differences include:
- Substituent Effects: The dimethylamino group increases polarity and basicity, while the methoxymethyl linkage enhances solubility in polar solvents.
- This analog’s properties highlight how substituent choice modulates electronic and steric effects in phosphorus-containing frameworks .
Phosphoramide Mustard (Alkylating Agent)
Phosphoramide mustard, a metabolite of cyclophosphamide, contains bis(2-chloroethyl) groups (). Critical distinctions include:
- Reactivity: The chloroethyl groups in phosphoramide mustard facilitate alkylation via aziridinium intermediates, enabling DNA cross-linking. In contrast, the target compound’s phenylethyl substituents lack leaving groups, rendering it non-alkylating.
- Applications : Phosphoramide mustard is a chemotherapeutic agent, whereas the target compound’s stability and chirality suggest utility in catalysis or enantioselective synthesis .
Perfluorinated Amines and Amides
Perfluorinated compounds listed in , such as EINECS 90622-99-4, feature fluorinated alkyl chains and phosphate/amine groups. Contrasts with the target compound include:
- Hydrophobicity : Perfluorinated chains confer extreme hydrophobicity and thermal stability, suited for surfactants. The target compound’s aromatic groups offer moderate lipophilicity.
Key Research Findings and Data Analysis
Table 1: Comparative Analysis of Phosphorus-Containing Compounds
Reactivity and Stability Insights
- Alkylation Mechanism: Studies on phosphoramide mustard () confirm that alkylation proceeds via aziridinium intermediates rather than direct SN2 displacement.
- Chiral Induction : The (1S)-1-phenylethyl groups in the target compound provide enantioselective environments, a feature absent in less hindered analogs (), suggesting advantages in asymmetric synthesis .
Bioactivity Potential
While marine actinomycetes () yield bioactive secondary metabolites, the target compound’s synthetic origin and structural rigidity may limit direct bioactivity. However, its chiral centers and phosphorus core could inspire design of bioactive analogs through derivatization .
Biological Activity
N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound characterized by its unique pentacyclic structure and multiple functional groups. This article explores its biological activity based on available literature and related compounds.
Structural Characteristics
The compound features a pentacyclic framework that incorporates both phosphorous and oxygen atoms. Its structure includes:
- Multiple phenyl groups : These enhance the compound's interactions with biological targets.
- Dioxa bridges : Contributing to its distinct chemical reactivity.
Chemical Formula
The molecular formula of this compound is .
Synthesis and Coupling Reactions
This compound acts as a coupling agent during DNA synthesis by reacting with protected nucleoside phosphoramidites to form phosphodiester linkages. The chirality at the 1-phenylethyl groups can influence the efficiency and stereochemical outcome of these reactions .
Interaction Studies
Preliminary interaction studies are essential to understand how this compound interacts with biological macromolecules such as proteins or nucleic acids:
- Protein Binding Assays : To assess affinity for target proteins.
- Nucleic Acid Interaction : Evaluating the compound's ability to bind DNA or RNA.
Related Compounds
Research on related compounds provides insights into potential biological activities:
Future Research Directions
Future studies should focus on:
- In vivo studies : To evaluate the pharmacokinetics and toxicity profiles.
- Mechanistic studies : To elucidate the pathways affected by this compound.
Q & A
Q. How can AI-driven automation improve the scalability of this compound’s synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
